1-(1-Methylsulfonylcyclobutyl)ethanone

Description

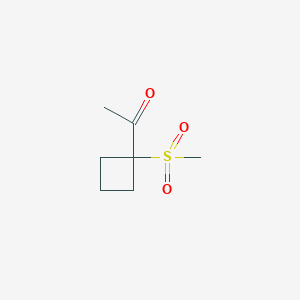

1-(1-Methylsulfonylcyclobutyl)ethanone is a cyclobutane-derived ketone featuring a methylsulfonyl substituent on the cyclobutyl ring.

Properties

IUPAC Name |

1-(1-methylsulfonylcyclobutyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-6(8)7(4-3-5-7)11(2,9)10/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANSXKNZAQPVIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylsulfonylcyclobutyl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl methyl ketone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of 1-(1-Methylsulfonylcyclobutyl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylsulfonylcyclobutyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted cyclobutyl ethanones .

Scientific Research Applications

1-(1-Methylsulfonylcyclobutyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methylsulfonylcyclobutyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds and subsequent biological effects . The exact pathways and targets are still under investigation, but its reactivity with nucleophiles is a key aspect of its mechanism .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Physicochemical Properties

Key Observations:

- Sulfonyl vs. Alkyl Substituents: The sulfonyl group in 1-Cyclobutyl-2-(phenylsulfonyl)ethan-1-one increases polarity and melting point (65–66°C) compared to alkyl-substituted analogs like 1-cyclobutylethanone (density 0.902 g/mL) .

- Aromatic vs. Aliphatic Substituents: The tert-butylphenyl group in 1-[4-(1,1-Dimethylethyl)phenyl]ethanone () contributes to higher molecular weight (176.26 g/mol) and distinct boiling points compared to cyclobutyl derivatives .

Biological Activity

1-(1-Methylsulfonylcyclobutyl)ethanone, with the molecular formula C7H12O3S, is a compound of growing interest in both organic chemistry and biological research. Its unique structure, characterized by a cyclobutyl ring and a methylsulfonyl group, suggests potential applications in various fields, including medicinal chemistry and biochemical research. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant case studies.

The synthesis of 1-(1-Methylsulfonylcyclobutyl)ethanone typically involves the reaction of cyclobutyl methyl ketone with methanesulfonyl chloride in the presence of a base like triethylamine. This process is carried out under controlled conditions to ensure stability and yield high-purity products .

Chemical Structure

- IUPAC Name : 1-(1-Methylsulfonylcyclobutyl)ethanone

- CAS Number : 2243503-65-1

- Molecular Formula : C7H12O3S

The biological activity of 1-(1-Methylsulfonylcyclobutyl)ethanone is primarily attributed to its ability to act as an electrophile. This property allows it to interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds that can alter biological pathways .

Potential Biological Effects

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that 1-(1-Methylsulfonylcyclobutyl)ethanone may possess antimicrobial properties, although specific mechanisms and efficacy levels require further investigation.

- Enzyme Inhibition : The compound has been explored for its potential to inhibit certain enzymes, which could be beneficial in developing therapeutic agents for diseases involving enzyme dysregulation.

- Cellular Interactions : Its interaction with cellular components may influence signaling pathways, potentially affecting cell proliferation and apoptosis.

Study 1: Antimicrobial Properties

A study assessed the antimicrobial activity of several sulfonyl-containing compounds, including 1-(1-Methylsulfonylcyclobutyl)ethanone. The results indicated that this compound exhibited significant activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Enzyme Inhibition

In another research project focused on enzyme inhibition, 1-(1-Methylsulfonylcyclobutyl)ethanone was tested against a panel of enzymes involved in metabolic pathways. The compound demonstrated selective inhibition against specific targets, indicating its potential role as a pharmacological agent .

Comparative Analysis

To better understand the unique properties of 1-(1-Methylsulfonylcyclobutyl)ethanone, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Cyclobutyl methyl ketone | Lacks sulfonyl group | Limited biological activity |

| Methanesulfonyl chloride | Contains sulfonyl group | Used in synthetic applications |

| Cyclobutyl ethanone | Similar backbone without sulfonyl | Less reactivity compared to target |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.